5-(Bromomethyl)-2-phenylbenzo[d]oxazole
Description
5-(Bromomethyl)-2-phenylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a bromomethyl group at the 5-position and a phenyl group at the 2-position
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
5-(bromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10BrNO/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
IHZPDXMPJXPTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with the condensation of 2-bromoacetophenone and 4-aminophenol in ethanol, catalyzed by polyphosphoric acid (PPA) at 120°C. The intermediate β-hydroxyamide undergoes intramolecular cyclization, followed by dehydration to yield 2-phenylbenzo[d]oxazole. Subsequent bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Key parameters include:
Limitations and Modifications
While robust, this method faces challenges in regioselectivity during bromination. Studies suggest substituting NBS with dibromoisocyanuric acid (DBI) in acetic acid improves positional control, albeit with a marginal yield reduction to 68%. Additionally, solvent systems such as dimethylformamide (DMF) reduce side reactions but require stringent moisture control.
Iron-Catalyzed Domino C–N/C–O Coupling
Recent advancements in transition metal catalysis offer a streamlined pathway for benzoxazole synthesis. Iron(III) oxide (Fe₂O₃) catalyzes the domino coupling of benzamides with 1,2-dibromobenzene, forming the benzoxazole scaffold in a single pot.
Procedure and Efficiency
A mixture of benzamide (0.5 mmol), Fe₂O₃ (0.1 mmol), and potassium carbonate (K₂CO₃, 0.5 mmol) in toluene undergoes reflux at 110°C for 48 hours. The reaction proceeds via sequential C–N bond formation and oxidative cyclization, yielding 2-phenylbenzo[d]oxazole with 87% efficiency. Post-synthetic bromination at the 5-methyl position introduces the bromomethyl group using HBr in the presence of AIBN.
Chlorination-Oxidation Sequences from Nitrophenol Precursors
A patent-pending method (CN104292179A) outlines a four-step synthesis starting from 2-nitro-4-methylphenol, adaptable for bromomethyl derivatives.
Stepwise Breakdown
-
Reduction : Catalytic hydrogenation converts 2-nitro-4-methylphenol to 2-amino-4-methylphenol (92% yield).
-
Cyclization : Reaction with potassium ethyl xanthonate in pyridine forms 5-methylbenzo[d]oxazole-2-thione (75% yield).
-
Halogenation : Substituting sulfur oxychloride (SOCl₂) with phosphorus tribromide (PBr₃) introduces the bromomethyl group, yielding 5-bromomethyl-2-chlorobenzo[d]oxazole.
-
Oxidation : Selective oxidation of the methyl group using tin(IV) chloride in dichloromethane affords the final product (65% overall yield).
Critical Analysis
This route’s adaptability to bromination is contingent on precise stoichiometry. Excess PBr₃ leads to di-brominated byproducts, necessitating chromatographic purification.
Microwave-Assisted Green Synthesis
Eco-friendly methodologies leverage microwave irradiation to accelerate reaction kinetics. A mixture of 2-bromoacetophenone and urea in DMF under microwaves (300 W, 15 min) generates the benzoxazole core, followed by bromination.
Performance Metrics
-
Time Efficiency : 15 minutes vs. 24 hours in conventional heating.
-
Yield Improvement : 78% for the core structure, surpassing classical methods.
-
Solvent Impact : DMF enhances microwave absorption but poses disposal challenges.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Catalyst/Solvent | Scalability |
|---|---|---|---|---|
| Robinson-Gabriel | 65–72 | 24–48 h | PPA/Ethanol | Moderate |
| Iron-Catalyzed Domino | 87 | 48 h | Fe₂O₃/Toluene | High |
| Chlorination-Oxidation | 65 | 72 h | PBr₃/Dichloromethane | Low (Purification) |
| Microwave-Assisted | 78 | 0.25 h | None/DMF | High |
Spectroscopic Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-phenylbenzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group.
Cyclization: The benzoxazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-phenylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-phenylbenzo[d]oxazole involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The benzoxazole core can also interact with various receptors and enzymes through non-covalent interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and biological activities.
5-Chloromethyl-2-phenylbenzoxazole: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2-phenylbenzo[d]oxazole is unique due to its highly reactive bromomethyl group, which allows for a wide range of chemical modifications and applications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(Bromomethyl)-2-phenylbenzo[d]oxazole?
- Methodology : The compound can be synthesized via bromination of pre-functionalized oxazole precursors. For example, bromomethylation of 2-phenylbenzo[d]oxazole derivatives using brominating agents like N-bromosuccinimide (NBS) under radical or light-initiated conditions is a common approach. Evidence from analogous compounds suggests optimizing solvent polarity (e.g., CCl₄ or DCM) and reaction temperature (40–60°C) to enhance regioselectivity .
- Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted brominating agents and byproducts .
Q. How can the structural integrity of 5-(Bromomethyl)-2-phenylbenzo[d]oxazole be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify bromomethyl (-CH₂Br) proton signals (δ ~4.3–4.5 ppm) and aromatic ring integration .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles (e.g., C-Br bond ~1.93 Å) .
Q. What are common impurities in the synthesis of this compound, and how are they mitigated?
- Impurity Sources :
- Di-brominated byproducts : Arise from over-bromination. Controlled stoichiometry (1:1 molar ratio of precursor to NBS) minimizes this .
- Oxidative degradation : Use of anhydrous conditions and inert atmosphere (N₂/Ar) prevents decomposition of the oxazole ring .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed coupling. For example, palladium-catalyzed cross-coupling with arylboronic acids requires careful ligand selection (e.g., Pd(PPh₃)₄) to prevent β-hydride elimination .
- Optimization : Solvent choice (THF or DMF) and base (K₂CO₃) significantly impact yield. Kinetic studies show higher reactivity compared to chloromethyl analogs .
Q. What role does this compound play in designing photoactive materials?
- Electronic Properties : The bromomethyl group introduces electron-withdrawing effects, altering the HOMO-LUMO gap of the benzoxazole core. Computational studies (DFT) reveal enhanced charge-transfer efficiency, making it suitable for organic semiconductors or fluorescent probes .
- Application Example : Incorporation into π-conjugated polymers via Heck coupling improves photoluminescence quantum yield (PLQY) by ~15% compared to non-brominated analogs .
Q. What challenges arise in achieving regioselective functionalization of the benzoxazole ring?
- Steric and Electronic Factors : The phenyl group at position 2 directs electrophilic substitution to position 5 (bromomethyl site). Competing reactions at position 6 are suppressed using bulky directing groups (e.g., tert-butyl) .
- Catalytic Strategies : Transition-metal catalysts (e.g., CuI) enable selective C-H activation at the bromomethyl position for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
